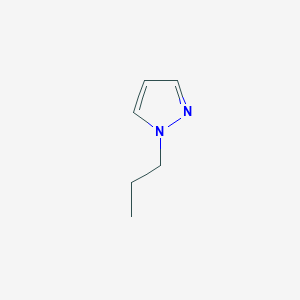

1-propyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMFEFZOOOYCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315397 | |

| Record name | 1-Propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32500-67-7 | |

| Record name | 1-Propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32500-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-1H-pyrazole: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-propyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structure, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4][5] The pyrazole ring is metabolically stable and acts as a versatile scaffold, allowing for functionalization at multiple positions to modulate physicochemical properties and biological activity.[5] this compound, with its N-propyl substituent, serves as a crucial building block for creating more complex molecules with tailored therapeutic or material properties.[6] Its structure offers a balance of lipophilicity and polarity, making it an attractive starting point for library synthesis in drug discovery programs.[3][4]

Molecular Structure and Physicochemical Properties

This compound (C₆H₁₀N₂) consists of a pyrazole ring where one of the nitrogen atoms (N1) is substituted with a propyl group.[7] This substitution breaks the tautomeric equivalence of the parent pyrazole, fixing the position of the substituent.

Key Structural Features:

-

Aromaticity: The pyrazole ring is aromatic, with a delocalized π-electron system, which contributes to its stability.[1]

-

Planarity: The five-membered ring is planar.[1]

-

Substituent: The propyl group introduces a flexible, non-polar chain, influencing the molecule's solubility and steric profile.[7]

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | PubChem[7] |

| Molecular Weight | 110.16 g/mol | PubChem[7] |

| IUPAC Name | 1-propylpyrazole | PubChem[7] |

| CAS Number | 32500-67-7 | PubChem[7] |

| Boiling Point | 192-193 °C at 760 mmHg (for 1-phenyl-3(5)-propyl pyrazole) | The Good Scents Company[8] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[7] |

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative for structural elucidation. We expect to see distinct signals for the propyl chain protons (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen) and three signals for the pyrazole ring protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will differentiate the aliphatic carbons of the propyl chain from the aromatic carbons of the pyrazole ring.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include C-H stretching from the alkyl and aromatic portions, C=C and C=N stretching within the pyrazole ring, and ring stretching modes characteristic of the heterocyclic core.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (110.16).

Synthesis and Purification: A Practical Workflow

The most common and straightforward method for preparing this compound is the N-alkylation of pyrazole.[2] This reaction involves the substitution of the acidic proton on the pyrazole nitrogen with an alkyl group.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the pyrazole.[11] The deprotonation generates the pyrazolate anion, a potent nucleophile that readily attacks the alkylating agent.[1]

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base but do not interfere with the nucleophilicity of the pyrazolate anion, thus accelerating the reaction.

-

Alkylating Agent: 1-Bromopropane or 1-iodopropane are common choices as they provide a good leaving group (Br⁻ or I⁻) for the Sₙ2 reaction.

Detailed Experimental Protocol: N-Alkylation of Pyrazole

-

Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of pyrazole) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 eq) in portions at room temperature.

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) dropwise to the suspension.

-

Reaction Monitoring: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of the pyrazole ring.

-

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[12] The C4 position is generally the most susceptible to attack due to higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.[2]

-

Reactivity towards Bases: While the N-H proton of unsubstituted pyrazole is acidic, this compound lacks this proton. However, strong bases can deprotonate the C3 position, though this requires harsh conditions.[2]

-

Coordination Chemistry: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons and can act as a ligand, coordinating to metal centers to form various metal complexes.[1]

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several fields.

-

Medicinal Chemistry: Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[1][2][3][4][13] this compound is used as a starting material to synthesize more complex molecules for drug discovery, where the propyl group can be tailored to fit into hydrophobic pockets of target proteins.[5][6]

-

Agrochemicals: The pyrazole scaffold is also found in various fungicides and insecticides.[1][3]

-

Materials Science: Substituted pyrazoles are investigated for their applications as ligands in catalysis and as building blocks for luminescent materials and sensors.[11]

Safety and Handling

This compound is classified as a combustible liquid and is known to cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[14]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12711096, this compound. Available from: [Link]

-

FooDB. Showing Compound 1-Phenyl-5-propyl-1H-pyrazole (FDB016139). Available from: [Link]

-

The Good Scents Company. 1-phenyl-3(5)-propyl pyrazole. Available from: [Link]

-

Zaitsev, V. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. Available from: [Link]

-

El-Sayed, N. F., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

Alves, M. J., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3584. Available from: [Link]

-

SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. Available from: [Link]

-

Kandasamy, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available from: [Link]

-

PubChemLite. 1-propyl-1h-pyrazol-4-ol (C6H10N2O). Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 143-156. Available from: [Link]

-

Angene Chemical. (2024). Safety Data Sheet - this compound-3-carbaldehyde. Available from: [Link]

-

Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 916-953. Available from: [Link]

-

Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

-

SpectraBase. 1H-pyrazole, 3-methyl-1-propyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ScienceGate. N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of N ω-Propylarginine-Containing Dipeptides. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 201990, 3-propyl-1H-pyrazole. Available from: [Link]

-

MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Available from: [Link]

-

Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available from: [Link]

-

Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Propyl-1h-pyrazol-5-amine [synhet.com]

- 7. This compound | C6H10N2 | CID 12711096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-phenyl-3(5)-propyl pyrazole, 65504-93-0 [thegoodscentscompany.com]

- 9. spectrabase.com [spectrabase.com]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

1H NMR and 13C NMR spectral data of 1-propyl-1H-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Propyl-1H-pyrazole

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental NMR principles and advanced analytical strategies. We delve into the causal reasoning behind experimental choices, present validated protocols for data acquisition, and summarize key data in accessible formats. The guide aims to serve as an authoritative resource for the structural elucidation and quality control of this compound and related N-alkylated heterocyclic systems.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The N-alkylation of the pyrazole ring, as seen in this compound (CAS No: 32500-67-7), is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Accurate and unambiguous structural characterization is paramount in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[3] This guide provides an in-depth examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into signal assignment and spectral interpretation.

Molecular Structure and Assignment Strategy

The structure of this compound, C₆H₁₀N₂, features a five-membered aromatic pyrazole ring substituted at the N1 position with a propyl group.[4] The substitution at N1 removes the potential for tautomerism that complicates the spectra of N-unsubstituted pyrazoles, resulting in a well-defined and stable structure in solution.

The standard IUPAC numbering for the pyrazole ring begins at the substituted nitrogen and proceeds around the ring, as illustrated below. This numbering is critical for the unambiguous assignment of NMR signals.

Figure 1: Molecular structure and IUPAC numbering of this compound.

Representative Synthesis

This compound can be synthesized through various established methods for N-alkylation of pyrazole. A common and straightforward approach involves the reaction of pyrazole with a suitable propyl halide, such as 1-bromopropane, in the presence of a base.

Protocol: Synthesis of this compound

-

To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

This protocol is a representative example; specific conditions may require optimization.[6]

NMR Data Acquisition: A Validated Protocol

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a self-validating system for obtaining high-resolution spectra.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

4.1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of purified this compound.

-

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for many organic compounds and its single residual peak at ~7.26 ppm. The choice of solvent is critical as it can influence chemical shifts.[7]

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3][8]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2. ¹H NMR Data Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Experiment: Standard one-pulse proton experiment.

-

Key Parameters:

-

Acquisition Time (AT): ~2-4 seconds.

-

Relaxation Delay (D1): ~1-5 seconds. A longer delay ensures full relaxation for accurate integration.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

4.3. ¹³C NMR Data Acquisition

-

Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30). Proton decoupling simplifies the spectrum to singlets for each unique carbon, removing C-H coupling.

-

Key Parameters:

-

Spectral Width (SW): ~200-240 ppm to cover the full range of organic carbons.

-

Acquisition Time (AT): ~1-2 seconds.

-

Relaxation Delay (D1): ~2 seconds.

-

Number of Scans (NS): Requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C; typically 512-2048 scans.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting).[9] The signals are assigned based on their expected electronic environment and coupling patterns.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | ~7.50 | Doublet (d) | 1H | ~2.3 |

| H3 | ~7.48 | Doublet (d) | 1H | ~1.7 |

| H4 | ~6.22 | Triplet (t) | 1H | ~2.0 |

| H1' (N-CH₂ ) | ~4.05 | Triplet (t) | 2H | ~7.2 |

| H2' (-CH₂ -) | ~1.88 | Sextet | 2H | ~7.3 |

| H3' (-CH₃ ) | ~0.92 | Triplet (t) | 3H | ~7.4 |

Note: Data is representative and sourced from spectral databases.[4] Exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument.

Interpretation:

-

Aromatic Protons (H3, H4, H5):

-

H5 and H3: These protons are the most downfield of the aromatic signals, appearing around 7.5 ppm. Their deshielding is due to the electron-withdrawing effect of the adjacent nitrogen atoms. H5 is typically slightly further downfield than H3. They appear as doublets due to coupling with H4.

-

H4: This proton, located between two carbons, is the most upfield of the aromatic signals (~6.22 ppm). It appears as a triplet due to coupling with both H3 and H5 (J₃,₄ ≈ J₅,₄).[10]

-

-

Propyl Group Protons (H1', H2', H3'):

-

H1' (N-CH₂): These methylene protons are directly attached to the electronegative nitrogen atom of the pyrazole ring, causing a significant downfield shift to ~4.05 ppm. The signal is a triplet because it is coupled to the two adjacent H2' protons (n+1 rule, 2+1=3).[8]

-

H2' (-CH₂-): This central methylene group is shifted to ~1.88 ppm. It is coupled to both the N-CH₂ group (2 protons) and the -CH₃ group (3 protons). The resulting multiplicity is a sextet (or multiplet), as predicted by the n+1 rule applied to both neighbors.

-

H3' (-CH₃): The terminal methyl group protons are in the most shielded (upfield) region at ~0.92 ppm. The signal is a clean triplet due to coupling with the two adjacent H2' protons (2+1=3).

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) |

| C3 | ~138.8 |

| C5 | ~129.2 |

| C4 | ~105.5 |

| C1' (N-C H₂) | ~52.1 |

| C2' (-C H₂-) | ~23.5 |

| C3' (-C H₃) | ~11.3 |

Note: Data is representative and sourced from spectral databases.[4]

Interpretation:

-

Aromatic Carbons (C3, C4, C5):

-

C3 and C5: These carbons, adjacent to nitrogen atoms, are the most downfield in the aromatic region (~138.8 and ~129.2 ppm). Their chemical shifts are influenced by the electronegativity of the nitrogens.[11]

-

C4: This carbon is the most shielded of the aromatic set, appearing significantly upfield at ~105.5 ppm, a characteristic feature of the C4 position in pyrazoles.

-

-

Propyl Group Carbons (C1', C2', C3'):

-

C1' (N-CH₂): The direct attachment to nitrogen causes a downfield shift to ~52.1 ppm, placing it in the typical range for carbons bonded to heteroatoms.

-

C2' (-CH₂-): This carbon appears at ~23.5 ppm.

-

C3' (-CH₃): The terminal methyl carbon is the most upfield signal in the entire spectrum at ~11.3 ppm, as expected for a saturated alkyl group.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its complete and unambiguous structural confirmation. The chemical shifts, integration values, and coupling patterns are all consistent with the assigned structure. The N-propyl group's distinct aliphatic signals and the characteristic pattern of the three aromatic protons on the pyrazole ring serve as reliable diagnostic features. This guide provides the foundational data and interpretive logic required for researchers to confidently identify and characterize this important heterocyclic compound in their work.

References

-

PubChem. This compound | C6H10N2 | CID 12711096. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1H-pyrazole, 3-methyl-1-propyl-. John Wiley & Sons, Inc. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

E. Kleinpeter, et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

Reddy, B. V. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society. [Link]

-

Gomha, S. M., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

-

Popielarska, H., et al. (2018). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

ResearchGate. (2018). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]

-

Let's Learn. (2023). NMR Spectroscopy Interpretation (Example). YouTube. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Al-Bayati, R. H., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

-

ResearchGate. (2020). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C6H10N2 | CID 12711096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. azooptics.com [azooptics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-propyl-1H-pyrazole

An In-Depth Technical Guide to 1-Propyl-1H-pyrazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to the scientific community. We delve into its fundamental chemical and physical properties, explore detailed synthetic methodologies, and discuss its instrumental role as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this pyrazole derivative.

Compound Identification and Core Properties

This compound is an N-substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The propyl group at the N1 position significantly influences its physical properties and reactivity, making it a valuable synthon in organic synthesis.

The core properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [1][2][3][4][5] |

| Molecular Weight | 110.16 g/mol | [1][2][4][5] |

| CAS Number | 32500-67-7 | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 48 °C at 17 Torr | [4] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 52.136 °C | [4] |

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This is due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[6] The presence of two nitrogen atoms allows for hydrogen bonding and coordination with biological targets, while the aromatic ring provides a rigid framework for orienting substituents.

Numerous approved drugs across a wide range of therapeutic areas incorporate the pyrazole moiety.[6] These include treatments for cancer (e.g., Ibrutinib, Axitinib), viral infections (e.g., Lenacapavir), and erectile dysfunction (e.g., Sildenafil).[6] The diverse biological activities associated with pyrazole derivatives—spanning from anti-inflammatory and analgesic to antimicrobial and antitumor effects—underscore the importance of substituted pyrazoles like this compound as key intermediates in the synthesis of novel therapeutic agents.[7][8][9][10]

Caption: Logical workflow from the core pyrazole scaffold to approved drugs.

Synthesis and Mechanistic Insights

The synthesis of N-alkylated pyrazoles such as this compound can be achieved through various established methods. A common and straightforward approach involves the direct N-alkylation of pyrazole with a suitable propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically chosen to dissolve the pyrazole salt and facilitate the SN2 reaction mechanism.

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole ring at the N1 position. This deprotonation generates the pyrazolate anion, a potent nucleophile that readily attacks the electrophilic carbon of the propyl halide.

-

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

The general reaction scheme is as follows:

-

Deprotonation: The base abstracts the acidic proton from the N-H bond of the pyrazole ring, forming a pyrazolate anion.

-

Nucleophilic Attack: The pyrazolate anion acts as a nucleophile, attacking the primary carbon of the propyl halide in an SN2 fashion, displacing the halide ion.

-

Product Formation: The N-propyl bond is formed, yielding this compound.

Caption: Synthetic workflow for N-alkylation of pyrazole.

Spectroscopic and Analytical Characterization

Verification of the structure and purity of synthesized this compound is paramount. This is typically achieved through a combination of spectroscopic and analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum should be consistent with the structure, showing characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and distinct signals for the protons on the pyrazole ring.[5] |

| ¹³C NMR | The spectrum will display six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) consistent with the molecular weight of 110.16 g/mol .[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₆H₁₀N₂. |

| LC-MS | This technique confirms both the molecular weight and the purity of the compound. Purity levels of >99% are commercially available.[5] |

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Pyrazole

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Reagent Addition: Add 1-bromopropane (1.1 eq) to the suspension dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to light yellow liquid.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemically significant molecule with a defined molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[1][2][5] Its synthesis is readily achievable through standard N-alkylation procedures. As a derivative of the pharmacologically important pyrazole scaffold, it serves as a crucial building block for the development of new chemical entities with potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, May 24). This compound Price. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Sharma, V., & Kumar, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Retrieved from [Link]

- Bansal, R. K. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(8), 466-474.

-

Saeed, A., & Shah, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Research, 10(7), 475-485. Retrieved from [Link]

- Verma, A., & Joshi, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-193.

- Fustero, S., et al. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Catalysis Science & Technology, 1(7), 1256-1261.

- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1539-1555.

Sources

- 1. This compound | C6H10N2 | CID 12711096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Price at Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. allresearchjournal.com [allresearchjournal.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Biological Activities of N-Alkyl Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its structural versatility and ability to participate in various molecular interactions have led to the development of numerous derivatives with a wide spectrum of pharmacological activities. This technical guide focuses specifically on N-alkyl pyrazole derivatives, exploring how the strategic addition of alkyl groups to the pyrazole nitrogen atom modulates their biological profiles. We will delve into the core biological activities of these compounds—anticancer, antimicrobial, and anti-inflammatory—by examining their mechanisms of action, summarizing key structure-activity relationships (SAR), and providing detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

Introduction: The Pyrazole Scaffold and the Significance of N-Alkylation

The pyrazole ring (C₃H₄N₂) is an aromatic heterocycle first described by Ludwig Knorr in 1883.[1] Its unique electronic properties and the presence of two nitrogen atoms allow for diverse substitution patterns, making it a "privileged scaffold" in drug discovery.[1] Pyrazole-containing compounds are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[1][2][3]

The nitrogen at position 1 (N1) of the pyrazole ring offers a critical handle for chemical modification. N-alkylation, the process of adding an alkyl chain to this position, profoundly influences the compound's physicochemical properties, such as lipophilicity, solubility, and steric profile. These modifications, in turn, dictate the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion) and its ability to interact with specific biological targets. Structure-activity relationship studies consistently reveal that the nature of the N1-substituent plays a pivotal role in both the potency and selectivity of the biological activity.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

N-alkyl pyrazole derivatives have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Core Mechanisms of Anticancer Action

The anticancer effects of N-alkyl pyrazoles are often attributed to their ability to interfere with key signaling pathways and cellular processes essential for cancer cell survival and proliferation.

-

Kinase Inhibition: Many N-alkyl pyrazoles function as potent inhibitors of protein kinases, which are critical regulators of cell signaling. By targeting kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), these compounds can halt the aberrant signaling that drives cancer growth.[3][5] For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have demonstrated dual inhibition of EGFR and VEGFR-2, explaining their potent activity against hepatocellular carcinoma (HepG2) cells.[3]

-

DNA Intercalation and Damage: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes.[3] This interaction can induce DNA damage and trigger apoptotic pathways in cancer cells. One polysubstituted pyrazole derivative exhibited superior DNA binding affinity compared to the standard drug cisplatin, leading to potent activity against HepG2 cells.[3]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. N-alkyl pyrazoles have been designed to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and arresting the cell cycle.[6]

Experimental Workflow: Evaluating In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

Causality of Experimental Choices:

-

MTT Reagent: The choice of MTT is based on its ability to be reduced by mitochondrial reductase enzymes (specifically, NAD(P)H-dependent cellular oxidoreductases) present in viable, metabolically active cells. This reduction converts the yellow tetrazolium salt into a purple formazan crystal, providing a measurable optical density.

-

Solubilization Agent: The resulting formazan crystals are insoluble in aqueous culture medium. Therefore, a solubilizing agent like Dimethyl Sulfoxide (DMSO) or isopropanol is required to dissolve the crystals, creating a colored solution whose absorbance can be quantified.

-

Wavelength Selection: The absorbance of the solubilized formazan is typically measured at a wavelength between 540 and 570 nm. A reference wavelength (e.g., 690 nm) is often used to subtract background absorbance from the reading, increasing accuracy.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-alkyl pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Visualization: Kinase Inhibition Pathway

Caption: N-Alkyl pyrazole inhibits receptor tyrosine kinases, blocking downstream signaling.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole scaffold is a key component in many antimicrobial agents. N-alkylation can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes and improving their efficacy.[7][8]

Core Mechanisms of Antimicrobial Action

N-alkyl pyrazole derivatives exert their antimicrobial effects by targeting essential microbial processes:

-

Enzyme Inhibition: A critical target is DNA gyrase, a bacterial enzyme necessary for DNA replication. Inhibition of this enzyme leads to the cessation of bacterial growth.[9]

-

Disruption of Cellular Functions: Some derivatives are believed to have a global effect on bacterial cell function, potentially by disrupting membrane integrity or interfering with key metabolic pathways.[10] Investigations have shown that certain pyrazole derivatives can inhibit cystathionine γ-lyase, an enzyme that protects bacteria against oxidative stress.[9]

-

Biofilm Inhibition: Bacterial biofilms present a significant challenge in treating infections. Potent N-alkyl pyrazoles have been shown to prevent the formation of biofilms by pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.

Causality of Experimental Choices:

-

Bacterial Inoculum Standardization: The bacterial suspension is standardized to a 0.5 McFarland turbidity standard. This ensures that a consistent and known number of bacteria (approximately 1.5 x 10⁸ CFU/mL) is used for each test, which is crucial for the reproducibility of MIC results.

-

Two-fold Serial Dilution: A two-fold serial dilution of the test compound is performed to create a range of concentrations. This allows for the precise determination of the concentration at which bacterial growth is inhibited.

-

Growth and Sterility Controls: A positive control (broth with bacteria, no compound) is essential to confirm that the bacteria are viable and can grow in the test conditions. A negative control (broth only) ensures the sterility of the medium.

Detailed Protocol:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli). Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock solution of the N-alkyl pyrazole derivative (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Dilute the standardized bacterial suspension and add 50 µL to wells 1 through 11 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Several marketed anti-inflammatory drugs, such as celecoxib, feature a pyrazole core, highlighting the scaffold's importance in this therapeutic area.[11][12] N-alkyl pyrazole derivatives are extensively explored as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12][13]

Core Mechanism: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms:

-

COX-1: Constitutively expressed and responsible for producing prostaglandins that protect the stomach lining.

-

COX-2: Inducible at sites of inflammation and responsible for producing prostaglandins that mediate pain and inflammation.

Selective COX-2 inhibitors are designed to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. The N1-substituent of the pyrazole ring is crucial for achieving this selectivity. For example, derivatives with a benzenesulfonamide moiety at the N1 position often show high selectivity for the COX-2 active site.[11] Docking studies have shown that the SO₂NH₂ group can form critical hydrogen bonds with residues within the COX-2 active site, such as Arg513 and His90, which is key to their inhibitory action.[11]

Experimental Workflow: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Causality of Experimental Choices:

-

Enzyme Source: Purified, recombinant human or ovine COX-1 and COX-2 enzymes are used to ensure the specificity of the inhibition measurement for each isoform.

-

Substrate: Arachidonic acid is the natural substrate for COX enzymes.

-

Detection Method: The peroxidase activity of COX is measured using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The oxidation of TMPD produces a colored product that can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity.

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe).

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to each well.

-

Compound Addition: Add the N-alkyl pyrazole derivatives at various concentrations to the wells. Include a vehicle control and a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the enzymes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Kinetic Reading: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Visualization: COX-2 Inhibition Pathway

Caption: N-Alkyl pyrazoles selectively inhibit the COX-2 enzyme, reducing inflammatory prostaglandins.

Structure-Activity Relationship (SAR) Summary

The biological activity of N-alkyl pyrazole derivatives is highly dependent on the substitution pattern around the pyrazole core. The following table summarizes key SAR insights from various studies.

| Target Activity | Position | Substituent Type | Impact on Activity | Reference |

| Anti-inflammatory | N1 | Phenyl ring with a sulfonamide group (e.g., -SO₂NH₂) | Crucial for COX-2 selectivity and potency. Forms key H-bonds in the active site. | [11][12] |

| Anticancer | C5 | Small alkyl groups | Often enhances potency. | [3] |

| Anticancer | C3, C4, C5 | Bulky aromatic or heteroaromatic groups | Can increase cytotoxicity and kinase inhibitory activity. | [2][5] |

| Antimicrobial | N1 | Phenyl rings with trifluoromethyl (-CF₃) groups | Potently inhibits growth of Gram-positive bacteria, including MRSA. | [10] |

| Antimicrobial | C4 | Thiophene rings | Can confer excellent radical scavenging and antimicrobial activity. | [14] |

Note: This table is a generalized summary. Specific activities are highly dependent on the overall molecular structure.

Conclusion and Future Perspectives

N-alkyl pyrazole derivatives represent a versatile and highly fruitful area of medicinal chemistry. Their proven efficacy across anticancer, antimicrobial, and anti-inflammatory applications underscores their therapeutic potential. The N1 position of the pyrazole ring is a key modulation point, allowing for the fine-tuning of pharmacokinetic properties and target selectivity. Future research will likely focus on the development of multi-target agents, the synthesis of novel derivatives using green chemistry principles, and the exploration of this scaffold for other therapeutic areas such as neurodegenerative and viral diseases. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

-

PubMed Central (PMC). (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available at: [Link]

-

PubMed. (n.d.). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

-

PubMed Central (PMC). (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

-

PubMed. (n.d.). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Available at: [Link]

-

PubMed Central (PMC) - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Wiley Online Library. (2025, August 6). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Available at: [Link]

-

NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

-

ResearchGate. (2019, April 17). Synthesis and biological activity evaluation of some new pyrazole derivatives. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and biological evaluation of novel pyrazole compounds. Available at: [Link]

-

ScienceDirect. (n.d.). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Available at: [Link]

-

ResearchGate. (2021, August 27). (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Available at: [Link]

-

PubMed Central (PMC) - NIH. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academicstrive.com [academicstrive.com]

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole Analogs for Drug Development

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved therapeutics, treating conditions from inflammation (Celecoxib) and obesity (Rimonabant) to cancer and viral infections.[2][3] The surge in interest surrounding pyrazole and its analogs stems from a unique combination of physicochemical and metabolic properties that make it a "privileged scaffold."[4] Pyrazole can serve as a bioisostere for other aromatic rings like benzene or phenol, often leading to enhanced biological potency, improved metabolic stability, and more favorable physicochemical characteristics such as reduced lipophilicity and better water solubility.[3]

This guide provides an in-depth exploration of the core physical and chemical properties of pyrazole analogs. As a Senior Application Scientist, the intent is not merely to list data but to explain the underlying principles and causal relationships that govern these properties. We will delve into how the pyrazole core's electronics and structure can be finely tuned through substitution, directly impacting its behavior in biological systems. Furthermore, this guide furnishes detailed, field-proven experimental protocols for characterizing these critical parameters, empowering researchers, scientists, and drug development professionals to make informed decisions in the rational design of novel therapeutics.

Chapter 1: Fundamental Properties of the Pyrazole Core

Understanding the intrinsic properties of the parent pyrazole ring is fundamental to appreciating how its analogs can be engineered for specific therapeutic purposes. The pyrazole structure contains a pyrrole-like nitrogen (N1) which can act as a hydrogen bond donor, and a pyridine-like nitrogen (N2) which serves as a hydrogen bond acceptor.[3] This duality is central to its utility in drug design.

Acidity and Basicity (pKa)

The ionization state of a drug molecule at physiological pH is a critical determinant of its absorption, distribution, and target engagement. Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[3][5] This low basicity is attributed to the inductive electron-withdrawing effect of the adjacent N1 nitrogen on the N2 atom. The N1 proton is weakly acidic, and in the presence of a strong base, it can be deprotonated to form the pyrazolide anion.[6][7] The specific pKa is highly dependent on the nature and position of substituents on the ring.[8]

Lipophilicity (LogP) and Aromaticity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to cross biological membranes. The parent pyrazole is significantly less lipophilic (ClogP ≈ 0.24) than benzene (ClogP ≈ 2.14), making it an excellent bioisosteric replacement to reduce overall lipophilicity in a drug candidate.[3][9] This property can help mitigate issues related to poor solubility and high metabolic turnover.[10] Despite having only 6π electrons, the pyrazole ring is aromatic, conferring planarity and stability.[11] Its aromaticity is considered intermediate among common heterocycles.[3]

The interplay of these core properties dictates how pyrazole-based molecules interact with their biological environment. The following diagram illustrates the crucial link between these fundamental physicochemical characteristics and the overall pharmacokinetic profile of a drug candidate.

Caption: Interplay of physicochemical properties and pharmacokinetic outcomes.

Chapter 2: Chemical Reactivity and Synthetic Considerations

The chemical reactivity of the pyrazole ring dictates both its synthesis and its potential interactions in vivo. The electron-rich nature of the ring, combined with the influence of the two nitrogen atoms, creates a distinct reactivity profile.

-

Electrophilic Aromatic Substitution : Due to the combined electron-donating effect of the nitrogen atoms, the C4 position is electron-rich and is the primary site for electrophilic attack (e.g., halogenation, nitration).[6][7][12] The C3 and C5 positions are less reactive to electrophiles.

-

N-Substitution : The N1 position can be readily alkylated or acylated, especially after deprotonation with a base.[6][13] This is a common strategy for blocking metabolic degradation at this site and modulating physicochemical properties.

-

Reactivity with Bases : Strong bases can deprotonate the N1 position, creating a pyrazolide anion that is highly nucleophilic.[7] Under harsh conditions, a strong base can also deprotonate the C3 position, potentially leading to ring-opening.[7]

-

Oxidation and Reduction : The pyrazole ring itself is generally stable to oxidation, though side chains can be oxidized.[14] It is also resistant to many reducing agents but can be catalytically hydrogenated to pyrazoline and then pyrazolidine.[12][13]

The most common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[13][14] Other significant methods include the reaction of α,β-unsaturated ketones with hydrazines and 1,3-dipolar cycloadditions.[2]

Caption: Key reactivity sites on the pyrazole scaffold.

Chapter 3: Modulating Physicochemical Properties for Drug Design

The true power of the pyrazole scaffold lies in the ability to strategically place substituents on the ring to fine-tune its properties.

Tuning Lipophilicity and Metabolic Stability

Lipophilicity and metabolic stability are often intertwined. High lipophilicity can lead to increased binding to metabolic enzymes like Cytochrome P450s (CYPs), resulting in rapid clearance.[15] The metabolic stability of pyrazole derivatives is a key factor in their increasing presence in newly approved drugs.[1]

-

N1-Substitution : Unsubstituted N1 positions can be susceptible to Phase II metabolism (glucuronidation). Alkylating the N1 position prevents this and can modulate lipophilicity. However, N-dealkylation by CYPs can be a metabolic liability.

-

C3/C5-Substitution : Introducing sterically bulky groups at positions flanking the nitrogens can shield the ring from metabolic attack.

-

C4-Substitution : Adding polar groups at the C4 position can decrease lipophilicity and improve aqueous solubility. Conversely, adding lipophilic groups will increase LogP.

-

Fluorination : The introduction of fluorine atoms is a common medicinal chemistry strategy to block sites of metabolism without significantly increasing steric bulk.

Recent studies have focused on creating selective and metabolically stable pyrazole-based inhibitors by optimizing these substitutions.[16]

Chapter 4: Experimental Protocols for Property Determination

To ensure scientific integrity, the determination of key physicochemical properties must follow robust, validated protocols.

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

Causality: This protocol directly measures the partitioning of a compound between a lipid-like solvent (n-octanol) and an aqueous buffer. This equilibrium constant is a direct, albeit simplified, measure of the compound's lipophilicity, which is a primary driver of its ability to passively diffuse across cell membranes.[17]

-

Objective : To determine the n-octanol/water partition coefficient (LogP) of a pyrazole analog.

-

Materials :

-

Test pyrazole analog

-

n-Octanol (HPLC grade), pre-saturated with buffer

-

Phosphate buffer (e.g., pH 7.4), pre-saturated with n-octanol

-

Glass screw-cap vials or separatory funnels

-

Vortex mixer and/or mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV/Vis, LC-MS)[18]

-

-

Methodology :

-

Preparation : Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning : Add equal volumes of the aqueous compound solution and pre-saturated n-octanol to a vial.[18]

-

Equilibration : Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

-

Phase Separation : Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

Sampling : Carefully withdraw an aliquot from both the aqueous and the organic phase for analysis. Avoid disturbing the interface.

-

Quantification : Determine the concentration of the compound in each phase using a validated analytical method. A calibration curve should be prepared in the corresponding solvent (buffer or octanol).

-

-

Data Analysis :

-

Calculate the partition coefficient, P: P = [Concentration in Octanol] / [Concentration in Water]

-

Calculate LogP: LogP = log10(P)

-

Protocol 2: Determination of pKa by Potentiometric Titration

Causality: This method measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The inflection point of the resulting curve corresponds to the pKa, the pH at which the compound is 50% ionized.[19] This value is critical for predicting a drug's charge state in different physiological compartments (e.g., stomach vs. intestine), which profoundly affects its solubility and absorption.[19]

-

Objective : To determine the acid dissociation constant(s) (pKa) of a pyrazole analog.

-

Materials :

-

Test pyrazole analog

-

Standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH)

-

High-purity water (degassed to remove CO2)

-

Supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

-

Methodology :

-

Sample Preparation : Accurately weigh the compound and dissolve it in a known volume of water containing the supporting electrolyte to create a solution of known concentration (e.g., 1 mM).[19]

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the pH electrode and the titrator's dispensing tube. Stir the solution gently.

-

Initial pH Adjustment : If determining a basic pKa, titrate with HCl. If determining an acidic pKa, titrate with NaOH. It may be necessary to first adjust the solution pH to the extreme end of the scale before starting the titration.[19]

-

Titration : Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection : Continue the titration well past the equivalence point(s).

-

-

Data Analysis :

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).

-

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Causality: This assay exposes the test compound to a concentrated source of Phase I metabolic enzymes (primarily CYPs) found in liver microsomes.[20] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint). This provides a reliable, early-stage prediction of how quickly the drug will be metabolized and cleared by the liver in vivo, a key determinant of its half-life and dosing frequency.[15][21][22]

-

Objective : To determine the in vitro intrinsic clearance (CLint) of a pyrazole analog in human liver microsomes.

-

Materials :

-

Test pyrazole analog and positive control compound (e.g., a rapidly metabolized drug like verapamil)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) or NADPH

-

Acetonitrile or methanol with an internal standard (for quenching and sample preparation)

-

Incubator/water bath set to 37°C

-

LC-MS/MS system for quantification

-

-

Methodology :

-

Incubation Preparation : Prepare a master mix of microsomes in buffer. Pre-warm this mix and the test compound solution to 37°C.

-

Reaction Initiation : The reaction is initiated by adding the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the enzyme's Km.

-

Time-Point Sampling : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching : Immediately add the aliquot to a tube containing cold quenching solvent (e.g., acetonitrile with internal standard) to stop the enzymatic reaction.

-

Negative Control : Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

-

Sample Processing : Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.

-

-

Data Analysis :

-

Quantify the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the half-life (t1/2): t1/2 = 0.693 / k

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (k / [microsomal protein concentration in mg/mL]) * 1000

-

Caption: Experimental workflow for the in vitro metabolic stability assay.

Chapter 5: Spectroscopic Characterization

Unambiguous structural confirmation is a prerequisite for any further study. A combination of spectroscopic techniques is employed for this purpose.[23]

| Technique | Purpose | Key Observables for a Pyrazole Analog |

| ¹H NMR | Maps the proton environment | Distinct chemical shifts for protons at C3, C4, and C5 (~6.2-7.6 ppm for the parent ring). Signals for substituents. N1-H proton is often broad and can be downfield (>10 ppm).[7][24] |

| ¹³C NMR | Maps the carbon skeleton | Chemical shifts for C3, C4, and C5 carbons (~105-139 ppm for the parent ring). Signals for substituent carbons.[24][25] |

| IR Spectroscopy | Identifies functional groups | N-H stretching band (broad, ~2600-3200 cm⁻¹ due to H-bonding). C=C and C=N stretching in the 1400-1600 cm⁻¹ region.[8] |

| Mass Spectrometry | Determines molecular weight and fragmentation | Provides the molecular ion peak (M+H)⁺, confirming the molecular formula. Fragmentation patterns can help elucidate the structure. |

| UV-Vis | Investigates electronic transitions | Pyrazole exhibits a π → π* transition, typically in the far-UV region (~210 nm). Substituents can shift this absorption.[7][24] |

| Table 1: Summary of Spectroscopic Techniques for Pyrazole Characterization. |

Conclusion